molecular formula C14H16N2O2 B015739 N-Boc-b-nornicotryine CAS No. 215187-35-2

N-Boc-b-nornicotryine

Cat. No. B015739
M. Wt: 244.29 g/mol
InChI Key: GAZXWECQNOAQME-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of nornicotine and its derivatives, including N-Boc-b-nornicotryine, involves several key methods. A notable approach is the conversion of nicotine to nornicotine in Nicotiana tabacum, mediated by CYP82E4, a cytochrome P450 monooxygenase. This process is significant for understanding the biosynthesis pathway that can be mimicked or altered in synthetic organic chemistry for producing nornicotine derivatives (Siminszky et al., 2005). Additionally, the synthesis of related compounds, such as norvaline peptides with ruthenium complexes, provides insights into coupling strategies and molecular structure analysis relevant for synthesizing N-Boc-b-nornicotryine derivatives (Takaya et al., 2017).

Molecular Structure Analysis

The structural analysis of derivatives similar to N-Boc-b-nornicotryine, such as ruthenium-bound norvaline peptides, reveals stable helical conformations, indicating the importance of stereochemistry in the synthesis and functional analysis of these compounds. Techniques like CD and NMR spectroscopy are instrumental in elucidating their molecular structures (Takaya et al., 2017).

Chemical Reactions and Properties

N-Heterocyclic carbene boranes (NHC-boranes) studies demonstrate the generation, structure, and reactivity of boron-centered radicals, offering insights into the reactivity patterns that could be relevant for understanding the chemical reactions involving N-Boc-b-nornicotryine derivatives (Walton et al., 2010).

Physical Properties Analysis

The synthesis and analysis of compounds like N-Boc-Propargylic and Allylic Amines provide valuable information on the physical properties, such as solubility and stability, of N-Boc-b-nornicotryine derivatives. These aspects are critical for their application in further chemical reactions and potential pharmaceutical use (Kano et al., 2016).

Chemical Properties Analysis

The electrophilic amination using N-Boc-O-tosyl hydroxylamine for the synthesis of terminal tert-butyloxycarbonyl (Boc) protected hydrazino acids highlights the chemical properties, such as reactivity towards electrophiles and nucleophiles, that are significant for the synthesis and modification of N-Boc-b-nornicotryine derivatives (Baburaj & Thambidurai, 2012).

Safety And Hazards

N-Boc-b-nornicotryine is classified as a Dangerous Good for transport and may be subject to additional shipping charges . It is intended for research use only .

properties

IUPAC Name

tert-butyl 2-pyridin-3-ylpyrrole-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O2/c1-14(2,3)18-13(17)16-9-5-7-12(16)11-6-4-8-15-10-11/h4-10H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAZXWECQNOAQME-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C=CC=C1C2=CN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70399074
Record name N-Boc-b-nornicotryine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70399074
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Boc-b-nornicotryine

CAS RN

215187-35-2
Record name N-Boc-b-nornicotryine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70399074
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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